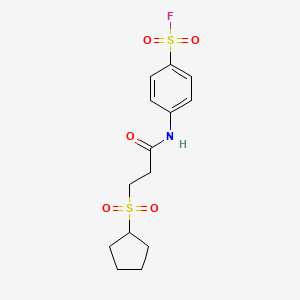
4-(3-Cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride is a complex organic compound characterized by the presence of both sulfonyl and amide functional groups
Preparation Methods
The synthesis of 4-(3-Cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of benzenesulfonyl chloride with cyclopentylamine under controlled conditions to form the sulfonyl amide intermediate.
Introduction of the propanoyl group: The sulfonyl amide intermediate is then reacted with propanoyl chloride to introduce the propanoyl group.
Final fluorination:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-(3-Cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride undergoes several types of chemical reactions:
Substitution reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and amide functional groups.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3-Cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride has several scientific research applications:
Medicinal chemistry: The compound is studied for its potential as an inhibitor of specific enzymes, such as serine proteases, which are involved in various diseases.
Material science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological research: The compound is used as a tool to study the mechanisms of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 4-(3-Cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride involves the inhibition of target enzymes through covalent modification. The sulfonyl fluoride group reacts with the active site serine residue of the enzyme, forming a stable covalent bond that inactivates the enzyme. This mechanism is particularly relevant in the inhibition of serine proteases, which play a role in various physiological and pathological processes.
Comparison with Similar Compounds
4-(3-Cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:
4-(2-Aminoethyl)benzenesulfonyl fluoride: This compound is also a serine protease inhibitor but has different structural features and reactivity.
Benzenesulfonyl fluoride: A simpler compound with similar reactivity but lacking the cyclopentyl and propanoylamino groups, which confer additional specificity and potency.
The uniqueness of this compound lies in its specific structural features that enhance its reactivity and selectivity towards certain biological targets.
Properties
IUPAC Name |
4-(3-cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5S2/c15-23(20,21)13-7-5-11(6-8-13)16-14(17)9-10-22(18,19)12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMATTFVHFTXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
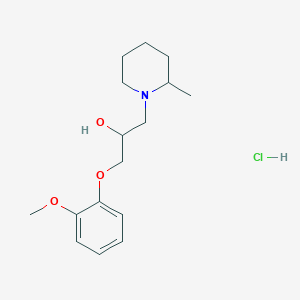
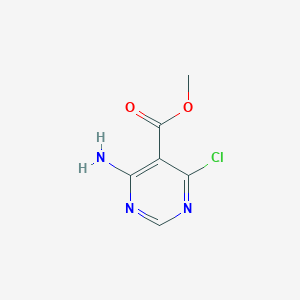
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2467955.png)
![N-butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2467956.png)
![2-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2467957.png)
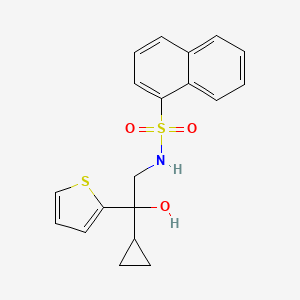
![N-[1-(3-ethylphenyl)piperidin-4-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2467959.png)
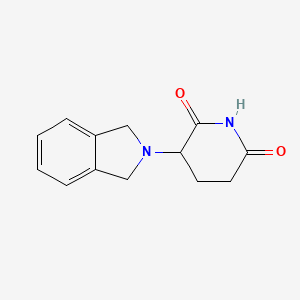

![6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine](/img/structure/B2467963.png)
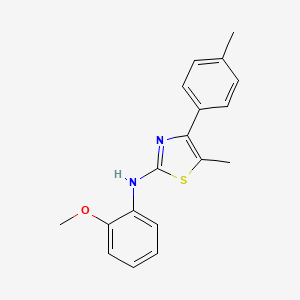
![Tert-butyl 7-[(but-2-ynoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B2467969.png)

![2,4-Dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2467974.png)
